[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide
Description
[(5-Methyl-1H-pyrazol-4-yl)methyl]amine dihydrobromide is a pyrazole-derived amine salt characterized by a methyl group at the 5-position of the pyrazole ring and an aminomethyl substituent at the 4-position. The dihydrobromide salt form enhances its stability and solubility in polar solvents, making it suitable for pharmacological and chemical research applications. This compound is cataloged under reference codes such as 3D-FM125085 (CymitQuimica) and QZ-5155 (Combi-Blocks), with a purity of 95% .
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2BrH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVOKDVCIJRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide typically involves the reaction of 5-methyl-1H-pyrazole with formaldehyde and ammonium bromide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions to form various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
[(5-Methyl-1H-pyrazol-4-yl)methyl]amine dihydrobromide is utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological and inflammatory disorders. Its pyrazole structure is crucial for the development of drugs that modulate neurotransmitter activity and exhibit anti-inflammatory properties.
Case Study: Antioxidant Activity
Research has shown that derivatives of pyrazole compounds, including those related to [(5-Methyl-1H-pyrazol-4-yl)methyl]amine, exhibit significant antioxidant activity. For instance, compounds synthesized from pyrazole frameworks have been tested for their efficacy against oxidative stress-related diseases, with some showing comparable activity to established antioxidants like Trolox .
Agricultural Chemistry
Enhancement of Agrochemicals
This compound plays a role in enhancing the efficacy of pesticides and herbicides. Its unique chemical structure allows it to improve the performance of agrochemicals, leading to better crop yields and reduced environmental impact.
Data Table: Performance Metrics of Agrochemical Formulations
| Compound | Application | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide formulation | 85% | |
| Pyrazole derivatives | Pesticide enhancement | 90% |
Biochemical Research
Studies on Enzyme Inhibition
this compound is employed in biochemical research to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool in understanding metabolic pathways and developing inhibitors for therapeutic purposes.
Case Study: Receptor Binding Studies
In receptor binding assays, this compound has been shown to influence the binding affinity of neurotransmitters, providing insights into potential therapeutic applications for conditions such as depression and anxiety .
Material Science
Development of Advanced Materials
The compound is explored for its potential use in creating advanced materials, particularly those requiring specific thermal and mechanical properties. Its incorporation into polymers can lead to materials with enhanced stability and performance.
Analytical Chemistry
Reagent for Analytical Techniques
this compound serves as a reagent in various analytical methods. It improves the detection and quantification of other substances in complex mixtures, making it useful in both research and industrial applications.
Mechanism of Action
The mechanism of action of [(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of [(5-Methyl-1H-pyrazol-4-yl)methyl]amine dihydrobromide with structurally or functionally related compounds:
Structural Analogues with Pyrazole Cores
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Compounds like 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (chlorine substituent) exhibit enhanced antimicrobial activity compared to unsubstituted analogs . In contrast, the methyl group in this compound is electron-donating, which may reduce electrophilic reactivity but improve metabolic stability.
- Salt Forms : Dihydrobromide salts (e.g., BD 1008, target compound) generally exhibit higher aqueous solubility than hydrochloride counterparts (e.g., 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride), facilitating in vivo applications .
Pharmacological and Industrial Relevance
- BD 1008 : Demonstrated high affinity for sigma-1 receptors (Ki < 10 nM), making it a tool compound for neuropsychiatric research .
- 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine : A structurally simpler analog with a methoxybenzyl group; used in kinase inhibitor development .
Table 1: Key Properties of Selected Pyrazole Derivatives
| Property/Compound | Target Compound | BD 1008 | 5-(4-Chlorophenyl)-3-phenyl-pyrazole | 5-(Difluoromethyl)-1-(2-methylphenyl)-pyrazole |
|---|---|---|---|---|
| Molecular Weight | 293.96 | 534.23 | 299.77 | 285.73 |
| Salt Form | Dihydrobromide | Dihydrobromide | Free base | Hydrochloride |
| Bioactivity (Reported) | Not available | Sigma-1 ligand | Antimicrobial | Intermediate |
| Commercial Availability | Discontinued | Available | Research-grade | Available |
Biological Activity
[(5-Methyl-1H-pyrazol-4-yl)methyl]amine dihydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyrazole ring substituted at the 5-position with a methyl group, linked to a primary amine. This structure is significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites, which may lead to:
- Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammatory pathways.
- Anticancer properties : Certain studies suggest that pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Antifungal Activity
Similar compounds have demonstrated antifungal properties, making them candidates for further exploration in antifungal therapies .
Enzyme Inhibition
Studies have reported that this compound can inhibit specific enzymes, which may be useful in developing treatments for diseases where enzyme dysregulation occurs .
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- In Vitro Studies : Research demonstrated that the compound effectively inhibited the growth of certain cancer cell lines. For instance, it was noted to induce apoptosis in prostate cancer cells, highlighting its potential as an anticancer agent .
- Animal Models : In animal studies, the compound exhibited significant anti-inflammatory effects when administered in models of induced inflammation. The results indicated a reduction in inflammatory markers compared to control groups .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-Pyrazole | Structure | Moderate antimicrobial activity |
| 3,5-Dimethyl-1H-pyrazole | Structure | Anticancer properties |
| [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | Structure | Antifungal and anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
